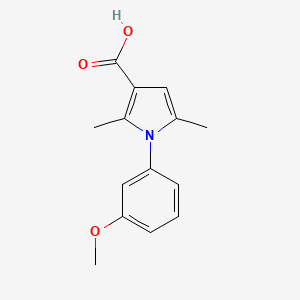

1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically derived from its molecular structure, which features a pyrrole ring as the core heterocyclic system. The complete chemical name "this compound" precisely describes the substitution pattern on the five-membered pyrrole ring. The compound bears the Chemical Abstracts Service registry number 923825-61-0, which serves as its unique international identifier in chemical databases.

The systematic nomenclature reveals several key structural elements: the "1H-pyrrole" designation indicates the presence of the basic five-membered aromatic heterocycle containing one nitrogen atom, while the positional numbering system identifies specific substitution sites. The "1-(3-methoxyphenyl)" segment specifies that a methoxyphenyl group is attached to the nitrogen atom (position 1) of the pyrrole ring, with the methoxy substituent located at the meta position (position 3) of the phenyl ring. The "2,5-dimethyl" notation indicates methyl groups at positions 2 and 5 of the pyrrole core, and the "3-carboxylic acid" designation identifies the carboxyl functional group at position 3 of the pyrrole ring.

Additional systematic identifiers include the Molecular Design Limited number MFCD08444789, which facilitates database searches and chemical inventory management. The compound's Simplified Molecular Input Line Entry System representation is documented as "COc1cccc(c1)n1c(C)cc(c1C)C(=O)O", providing a linear notation that captures the complete molecular connectivity. This systematic identification framework ensures unambiguous communication about the compound's structure across different research contexts and enables accurate cross-referencing in scientific literature.

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₁₅NO₃ provides fundamental information about the atomic composition of this compound. This formula indicates the presence of fourteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, reflecting the complex substitution pattern on the pyrrole framework. The molecular weight has been precisely determined through multiple analytical methods, with values consistently reported around 245.27 atomic mass units across different sources.

Detailed molecular weight analysis reveals slight variations in reported values, ranging from 245.27 to 245.2779998779297 atomic mass units, likely reflecting differences in measurement precision and calculation methods. The high precision of these measurements demonstrates the sophisticated analytical capabilities employed in compound characterization. The molecular formula analysis also provides insights into the compound's degree of unsaturation, which can be calculated as seven degrees of unsaturation, corresponding to the aromatic pyrrole ring, the benzene ring of the methoxyphenyl substituent, and the carbonyl group of the carboxylic acid functionality.

The atomic composition analysis reveals important structural features that influence the compound's chemical behavior. The carbon-to-hydrogen ratio of approximately 0.93 indicates a highly aromatic structure with limited aliphatic character, primarily from the methyl substituents and the methoxy group. The presence of three oxygen atoms concentrated in two functional groups (the methoxy group and the carboxylic acid) creates regions of high electron density that significantly influence the molecule's reactivity and intermolecular interactions. The single nitrogen atom integrated into the pyrrole ring contributes to the compound's basicity and coordination potential.

Crystallographic Data and Conformational Studies

While specific crystallographic data for this compound are not extensively documented in the available sources, related pyrrole carboxylic acid derivatives provide valuable insights into the conformational behavior of this compound class. The molecular architecture of substituted pyrrole derivatives typically exhibits planar or near-planar geometries for the heterocyclic core, with substituent groups adopting conformations that minimize steric repulsion while maximizing stabilizing interactions.

The conformational analysis of this compound involves consideration of several rotational degrees of freedom, particularly around the bond connecting the pyrrole nitrogen to the methoxyphenyl group and the orientation of the carboxylic acid substituent. The methoxyphenyl group can adopt various orientations relative to the pyrrole plane, with the preferred conformation likely influenced by electronic conjugation between the aromatic systems and steric interactions with the methyl groups at positions 2 and 5 of the pyrrole ring. Computational studies suggest that planar or near-planar conformations are generally favored to maximize π-orbital overlap and aromatic stabilization.

The carboxylic acid functionality at position 3 introduces additional conformational considerations, as the carboxyl group can exist in different orientations relative to the pyrrole plane. Intramolecular hydrogen bonding interactions may stabilize specific conformations, particularly those that allow formation of hydrogen bonds between the carboxylic acid proton and the pyrrole nitrogen or other electron-rich sites within the molecule. The methyl substituents at positions 2 and 5 provide steric bulk that influences the overall molecular shape and may restrict certain conformational arrangements.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and electronic environment of this compound. Although specific Nuclear Magnetic Resonance data for this exact compound are not provided in the search results, related pyrrole carboxylic acid derivatives demonstrate characteristic spectroscopic patterns that can inform understanding of this molecule's behavior. The proton Nuclear Magnetic Resonance spectrum would be expected to show distinct signals for the aromatic protons of both the pyrrole and phenyl rings, the methyl groups at positions 2 and 5, the methoxy group, and the carboxylic acid proton.

The aromatic region of the proton Nuclear Magnetic Resonance spectrum would typically display complex multipicity patterns reflecting the substitution patterns on both aromatic rings. The pyrrole ring proton at position 4 would appear as a singlet, while the methoxyphenyl aromatic protons would show characteristic coupling patterns consistent with meta-disubstitution. The methyl groups at positions 2 and 5 of the pyrrole ring would appear as distinct singlets, while the methoxy group would contribute a sharp singlet in the aliphatic region. The carboxylic acid proton would typically appear as a broad signal that may exchange with deuterium oxide.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary structural information, with the carbonyl carbon of the carboxylic acid appearing at characteristic downfield chemical shifts around 170-180 parts per million. The aromatic carbon atoms would appear in the 100-160 parts per million region, with distinct patterns for the pyrrole and phenyl carbons. The methoxy carbon would appear around 55 parts per million, while the methyl carbons attached to the pyrrole ring would appear in the 10-15 parts per million range. Infrared spectroscopy would reveal characteristic absorption bands for the carboxylic acid functionality, including broad O-H stretching around 2500-3300 wavenumbers and C=O stretching around 1670-1700 wavenumbers, along with aromatic C=C stretching and C-H bending modes characteristic of the substituted aromatic systems.

Properties

IUPAC Name |

1-(3-methoxyphenyl)-2,5-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-9-7-13(14(16)17)10(2)15(9)11-5-4-6-12(8-11)18-3/h4-8H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOWJCCLKPGBJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=CC=C2)OC)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with 2,5-dimethylpyrrole in the presence of an acid catalyst to form the intermediate 1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate to yield the desired carboxylic acid derivative.

Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that 1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results.

Case Study: Antimicrobial Efficacy

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 12 | 30 |

| Candida albicans | 10 | 40 |

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Antitumor Activity

The compound has also been evaluated for its antitumor effects in vitro. Studies indicate that it may inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Activity

| Cell Line | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| HepG2 | 20 | 85 |

| NCI-H661 | 15 | 90 |

| KB | 25 | 80 |

The mechanism of action is still under investigation, but it may involve interference with cellular pathways related to tumor growth.

Material Science Applications

Beyond biological applications, this compound can also be explored in material science. Its unique structure allows for potential use in developing novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, influencing their structure and function. The aromatic ring and methoxy group can participate in π-π interactions and hydrophobic interactions, respectively, affecting the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs, highlighting substituent differences, molecular weights, and notable properties:

Physicochemical and Stability Profiles

- Solubility : Fluorophenyl and diethoxyphenyl analogs exhibit higher aqueous solubility due to polar substituents, whereas chlorophenyl derivatives are more lipophilic .

- Thermal Stability : Methyl and methoxy groups generally enhance thermal stability compared to bulkier substituents like cyclopropylmethyl .

Biological Activity

1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 923825-61-0) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory and anticancer effects, alongside relevant research findings and data tables.

- Molecular Formula : C14H15NO3

- Molecular Weight : 245.27 g/mol

- CAS Number : 923825-61-0

1. Anticancer Activity

Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer).

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 | 12.50 | |

| This compound | A549 | 26.00 | |

| This compound | NCI-H460 | 42.30 |

These findings suggest that the compound can inhibit the growth of cancer cells effectively, indicating its potential as a chemotherapeutic agent.

2. Anti-inflammatory Activity

Pyrrole derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process.

- Mechanism of Action : Inhibition of COX enzymes reduces the synthesis of prostaglandins, thereby alleviating inflammation.

A study highlighted that compounds similar to this compound demonstrated significant inhibition of COX activity, contributing to their anti-inflammatory effects .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers evaluated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent response in cell viability assays, with notable apoptosis observed at higher concentrations.

Case Study 2: In Vivo Studies

Further investigations into the in vivo effects of this compound were conducted using mouse models implanted with tumor cells. Administration of the compound resulted in a significant reduction in tumor size compared to control groups receiving no treatment.

Q & A

Q. What are the recommended synthetic routes for 1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via a multi-step approach. A common strategy involves coupling a substituted pyrrole precursor with a methoxyphenyl group using Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. For example, ethyl esters of pyrrole-carboxylic acids (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) have been reacted with substituted benzoyl chlorides under basic conditions to introduce aryl groups . Post-synthesis, hydrolysis of the ester group yields the carboxylic acid. Purification typically employs recrystallization or column chromatography, with solvent selection (e.g., 2-propanol) critical for crystallinity .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- 1H NMR : Focus on the aromatic region (δ 6.5–7.5 ppm) to confirm the 3-methoxyphenyl substituent. The methoxy group (-OCH3) typically appears as a singlet at δ ~3.8 ppm, while pyrrole protons resonate between δ 6.0–7.0 ppm. Methyl groups on the pyrrole ring (C2 and C5) appear as singlets at δ ~2.2–2.5 ppm .

- ESI-MS : The molecular ion ([M+H]+) should correspond to the molecular weight (C14H15NO3: 245.28 g/mol). Fragmentation patterns can confirm the loss of COOH or methoxy groups.

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What solvent systems are optimal for solubility and stability studies?

- Methodological Answer : The compound is likely soluble in polar aprotic solvents (DMSO, DMF) due to the carboxylic acid and methoxy groups. For aqueous buffers (e.g., PBS), prepare stock solutions in DMSO and dilute to ≤1% v/v to avoid precipitation. Stability studies should monitor degradation via HPLC under varying pH (4–9) and temperatures (4°C, 25°C, 37°C) over 24–72 hours .

Advanced Research Questions

Q. How does the 3-methoxyphenyl substituent influence electronic properties compared to 4-chlorophenyl analogs?

- Methodological Answer : Computational chemistry tools (e.g., DFT) can compare electron density distribution. The methoxy group is electron-donating (+M effect), which may increase the electron-rich nature of the pyrrole ring, altering reactivity in electrophilic substitutions. In contrast, 4-chlorophenyl derivatives (e.g., 1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid) exhibit electron-withdrawing effects, potentially reducing ring aromaticity . Experimental validation via cyclic voltammetry can quantify redox potentials .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays. The carboxylic acid group may enhance solubility but reduce membrane permeability, necessitating prodrug strategies (e.g., esterification) .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For example, demethylation of the methoxy group could reduce activity in vivo .

- Dose Optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align in vitro IC50 values with effective plasma concentrations .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Core Modifications : Replace the 3-methoxyphenyl group with halogenated or heteroaromatic rings (e.g., pyridinyl) to modulate lipophilicity and target binding. For example, 4-(trifluoromethyl)benzoyl derivatives showed improved activity in related compounds .

- Side-Chain Optimization : Introduce methyl or ethyl groups at C2/C5 to sterically hinder enzymatic degradation.

- Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole or sulfonamide to maintain acidity while improving bioavailability .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values via a four-parameter logistic model. For multidrug-resistant pathogens, apply two-way ANOVA to compare efficacy across bacterial strains, followed by post-hoc tests (e.g., Tukey’s) . Report mean ± SD and significance thresholds (p < 0.05).

Q. How should researchers validate target engagement in mechanistic studies?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) between the compound and purified target protein (e.g., enzymes like COX-2 or kinases).

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates or live cells after compound treatment.

- Knockdown/Overexpression Models : Use siRNA or CRISPR to correlate target protein levels with phenotypic changes (e.g., apoptosis, proliferation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.